REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]=1O.P(Cl)(Cl)([Cl:19])=O>CN(C=O)C>[Cl:19][C:3]1[C:2]([Br:1])=[CH:12][C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]
|
Name
|
ethyl 3-bromo-5-nitrosalicylate
|
Quantity
|
2.38 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C(=O)OCC)=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.26 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature
|
Type
|
TEMPERATURE
|
Details
|
under heating for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the obtained solution was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OCC)C=C(C=C1Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 kg | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |